Cas no 2137790-52-2 (Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)-)

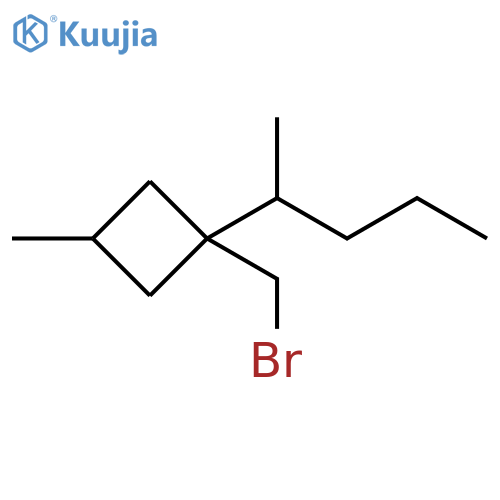

2137790-52-2 structure

商品名:Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)-

CAS番号:2137790-52-2

MF:C11H21Br

メガワット:233.18844294548

CID:5287566

Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)- 化学的及び物理的性質

名前と識別子

-

- Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)-

-

- インチ: 1S/C11H21Br/c1-4-5-10(3)11(8-12)6-9(2)7-11/h9-10H,4-8H2,1-3H3

- InChIKey: CDWBEFFAEADYTK-UHFFFAOYSA-N

- ほほえんだ: C1(CBr)(C(C)CCC)CC(C)C1

Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-678556-0.5g |

1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |

2137790-52-2 | 0.5g |

$1399.0 | 2023-03-11 | ||

| Enamine | EN300-678556-0.05g |

1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |

2137790-52-2 | 0.05g |

$1224.0 | 2023-03-11 | ||

| Enamine | EN300-678556-1.0g |

1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |

2137790-52-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-678556-10.0g |

1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |

2137790-52-2 | 10.0g |

$6266.0 | 2023-03-11 | ||

| Enamine | EN300-678556-0.1g |

1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |

2137790-52-2 | 0.1g |

$1283.0 | 2023-03-11 | ||

| Enamine | EN300-678556-0.25g |

1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |

2137790-52-2 | 0.25g |

$1341.0 | 2023-03-11 | ||

| Enamine | EN300-678556-5.0g |

1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |

2137790-52-2 | 5.0g |

$4226.0 | 2023-03-11 | ||

| Enamine | EN300-678556-2.5g |

1-(bromomethyl)-3-methyl-1-(pentan-2-yl)cyclobutane |

2137790-52-2 | 2.5g |

$2856.0 | 2023-03-11 |

Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)- 関連文献

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

2137790-52-2 (Cyclobutane, 1-(bromomethyl)-3-methyl-1-(1-methylbutyl)-) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量